N-(6-chloro-4-formylpyridin-3-yl)pivalamide N-(6-chloro-4-formylpyridin-3-yl)pivalamide
Brand Name: Vulcanchem
CAS No.: 93493-66-4
VCID: VC8154056
InChI: InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16)
SMILES: CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

N-(6-chloro-4-formylpyridin-3-yl)pivalamide

CAS No.: 93493-66-4

Cat. No.: VC8154056

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloro-4-formylpyridin-3-yl)pivalamide - 93493-66-4

Specification

CAS No. 93493-66-4
Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16)
Standard InChI Key NFPXRZAYLJWZRR-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl
Canonical SMILES CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N-(6-Chloro-4-formylpyridin-3-yl)pivalamide consists of a pyridine ring substituted at the 3-position with a pivalamide group (-NHC(=O)C(CH₃)₃), a chloro group at the 6-position, and a formyl group (-CHO) at the 4-position. The IUPAC name, N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide, reflects this substitution pattern. The SMILES notation CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl and InChIKey NFPXRZAYLJWZRR-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight240.68 g/mol
CAS Registry Number93493-66-4
Purity95% (typical commercial grade)

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step routes, typically beginning with functionalization of a pyridine precursor. A plausible pathway involves:

  • Chlorination: Introduction of a chloro group at the 6-position using POCl₃ or PCl₅.

  • Formylation: Vilsmeier-Haack reaction to install the formyl group at the 4-position.

  • Amidation: Coupling of the 3-amino group with pivaloyl chloride under basic conditions .

Table 2: Hypothetical Synthetic Steps

StepReactionReagents/ConditionsYield*
1ChlorinationPOCl₃, DMF, 80–100°C60–70%
2FormylationDMF/POCl₃, 0–5°C50–60%
3AmidationPivaloyl chloride, Et₃N, THF70–80%
*Theoretical yields based on analogous reactions.

Reactivity and Functionalization

The formyl and chloro groups confer distinct reactivity:

  • Formyl Group: Participates in condensations (e.g., formation of Schiff bases with amines) and nucleophilic additions.

  • Chloro Group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) or cross-coupling reactions (Suzuki, Buchwald-Hartwig).

  • Pivalamide Group: Enhances steric bulk, potentially directing regioselectivity in subsequent reactions .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)1.8 ± 0.3Calculated (PubChem)
Density1.3 ± 0.1 g/cm³
Flash Point213.0 ± 28.7 °C

Applications in Scientific Research

Medicinal Chemistry

The compound’s formyl group enables covalent targeting of nucleophilic residues (e.g., cysteine, lysine) in enzymes, making it a candidate for irreversible inhibitors. For example, analogous formylpyridine derivatives have been explored as kinase inhibitors in oncology.

Organic Synthesis

As a building block, it facilitates the construction of complex heterocycles. Recent studies highlight its use in synthesizing:

  • Metal-Organic Frameworks (MOFs): Via coordination of the formyl group to metal centers.

  • Polymer Precursors: Through polymerization of Schiff base derivatives .

Challenges and Future Directions

Analytical and Synthetic Gaps

  • Stereochemical Control: The impact of substituent positions on reaction outcomes requires further study.

  • Scalability: Optimizing yields in large-scale syntheses remains a challenge.

Emerging Applications

  • Bioconjugation: Leveraging the formyl group for site-specific protein labeling.

  • Antimicrobial Agents: Preliminary studies on related chloroformylpyridines show activity against Gram-positive bacteria.

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